![molecular formula C18H14N4O2 B12517516 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is a phenazine derivative known for its diverse range of biological properties. Phenazines are nitrogen-containing heterocycles that exhibit significant antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2-carbon units.
Beirut Method: This method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation of phenazine precursors.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and oxidative cyclization methods due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction may yield various reduced phenazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing other phenazine derivatives with enhanced properties.
Medicine: Investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antitumor Activity: Induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness
2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile is unique due to its specific structural modifications, which enhance its biological activities and make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C18H14N4O2 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2-[[8-(cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile |
InChI |
InChI=1S/C18H14N4O2/c19-5-7-23-11-13-1-3-15-17(9-13)22-18-10-14(12-24-8-6-20)2-4-16(18)21-15/h1-4,9-10H,7-8,11-12H2 |
InChI-Schlüssel |
CEBNBQOYNKBCHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1COCC#N)N=C3C=C(C=CC3=N2)COCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


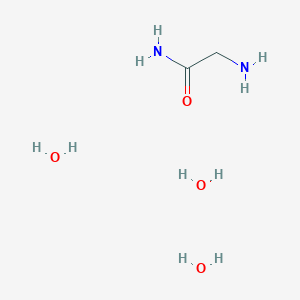
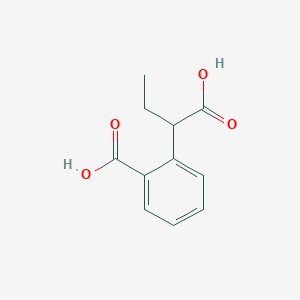

![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
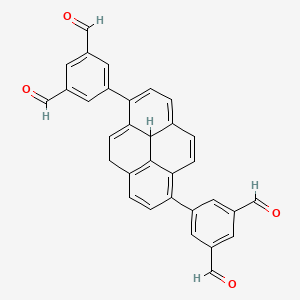
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)-3-methylbutyl]thiourea](/img/structure/B12517475.png)

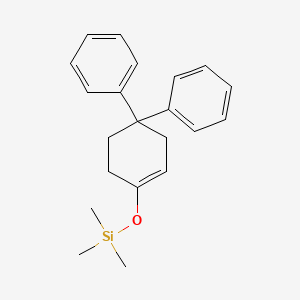
![5-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-{[3-methyl-5-(trifluoromethyl)-2H-pyrazol-4-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B12517494.png)

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)
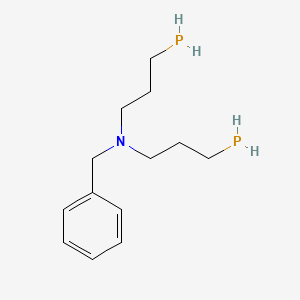
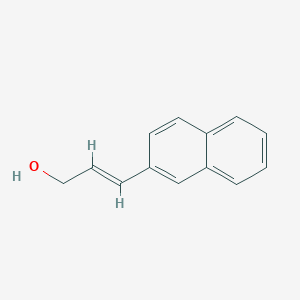
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
